molecular formula C16H19BrN2O3 B12981663 tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate

tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate

Cat. No.: B12981663
M. Wt: 367.24 g/mol
InChI Key: DKUVKIAAENGJKR-INIZCTEOSA-N
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Description

tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate is a complex organic compound featuring a tert-butyl ester group, a bromine atom, a cyano group, and a hydroxymethyl group attached to an indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe hydroxymethyl group can be introduced via a hydroxymethylation reaction, and the tert-butyl ester group is typically added through esterification using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the cyano group can produce an amine .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives with different substituents, such as:

Uniqueness

tert-Butyl (S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methylindoline-1-carboxylate is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This versatility makes it a valuable compound for use in diverse research applications .

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl (3S)-5-bromo-7-cyano-3-(hydroxymethyl)-3-methyl-2H-indole-1-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-16(4,9-20)12-6-11(17)5-10(7-18)13(12)19/h5-6,20H,8-9H2,1-4H3/t16-/m0/s1

InChI Key

DKUVKIAAENGJKR-INIZCTEOSA-N

Isomeric SMILES

C[C@]1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1(CN(C2=C(C=C(C=C21)Br)C#N)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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